Cas no 106969-10-2 (Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-)

1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- benzene is a versatile aromatic compound featuring a complex substitution pattern. This compound's unique structure offers advantages in various chemical reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and radical reactions. Its electron-withdrawing groups enhance reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- structure
106969-10-2 structure
Product name:Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-
CAS No:106969-10-2
MF:C7H3ClF3NO3
MW:241.551831483841
CID:1182931
PubChem ID:13961080

Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-
    • 106969-10-2
    • 4-Chloro-5-difluoromethoxy-2-fluoronitrobenzene
    • 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
    • AKOS016016211
    • SCHEMBL10812032
    • 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene
    • Inchi: InChI=1S/C7H3ClF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H
    • InChI Key: INFPUXZKLSEHRC-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CC(=C1OC(F)F)Cl)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.97539
  • Monoisotopic Mass: 240.9753551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR021DJQ-250mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
250mg
$503.00 2025-02-14
1PlusChem
1P021DBE-250mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
250mg
$491.00 2023-12-26
1PlusChem
1P021DBE-2.5g
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
2.5g
$1756.00 2023-12-26
Aaron
AR021DJQ-100mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
100mg
$357.00 2025-02-14
Aaron
AR021DJQ-2.5g
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
2.5g
$1909.00 2025-02-14
1PlusChem
1P021DBE-50mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
50mg
$255.00 2023-12-26
1PlusChem
1P021DBE-500mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
500mg
$737.00 2023-12-26
1PlusChem
1P021DBE-10g
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
10g
$3779.00 2023-12-26
Aaron
AR021DJQ-500mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
500mg
$776.00 2025-02-14
Aaron
AR021DJQ-50mg
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
106969-10-2 95%
50mg
$248.00 2025-02-14

Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- Related Literature

Additional information on Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-

Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- (CAS No. 106969-10-2): An Overview

Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- (CAS No. 106969-10-2) is a multifunctional aromatic compound with a unique combination of substituents, including a chloro, difluoromethoxy, fluoro, and nitro group. This compound has garnered significant attention in recent years due to its potential applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

The molecular structure of Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- is characterized by its aromatic ring with multiple functional groups. The presence of the chloro and fluoro substituents imparts unique electronic and steric properties to the molecule, while the difluoromethoxy group adds further complexity and reactivity. The nitro group, known for its strong electron-withdrawing effect, significantly influences the chemical behavior and reactivity of the compound.

In the context of pharmaceutical research, Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases.

The unique combination of substituents in Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- also makes it an attractive candidate for use in agrochemical applications. Research has shown that this compound can effectively control certain plant pathogens and pests due to its strong antibacterial and antifungal properties. A recent study in the Pest Management Science journal highlighted its efficacy against a range of fungal species that are common causes of crop diseases.

Synthesis of Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. The typical synthetic route begins with the nitration of a substituted benzene derivative, followed by sequential introduction of the chloro, difluoromethoxy, and fluoro groups. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

The physicochemical properties of Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- are well-documented and play a crucial role in its applications. It is a solid at room temperature with a melting point of approximately 85°C. The compound is moderately soluble in organic solvents such as dichloromethane and acetone but has limited solubility in water. These properties make it suitable for use in formulations that require good stability and solubility profiles.

In terms of safety and handling, it is important to note that while Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- is not classified as a hazardous material under current regulations, standard precautions should be taken when handling it to ensure the safety of laboratory personnel. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times during handling.

The environmental impact of Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- is another important consideration. Studies have shown that it has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, responsible disposal practices should be followed to minimize any potential environmental impact.

In conclusion, Benzene, 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitro- (CAS No. 106969-10-2) is a versatile compound with promising applications in pharmaceuticals and agrochemicals. Its unique molecular structure and favorable physicochemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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